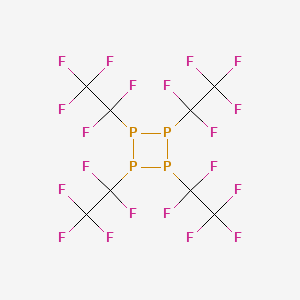
2-Oxo-2H-1-benzopyran-7-yl tetradecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-2H-1-benzopyran-7-yl tetradecanoate is a chemical compound that belongs to the class of benzopyran derivatives, commonly known as coumarins. These compounds are characterized by a benzene ring fused with a pyrone ring, forming a two-ring system. Coumarins are known for their diverse biological activities and applications in various fields, including medicine, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2H-1-benzopyran-7-yl tetradecanoate typically involves the esterification of 7-hydroxy-2H-1-benzopyran-2-one (also known as 7-hydroxycoumarin) with tetradecanoic acid (myristic acid). The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2H-1-benzopyran-7-yl tetradecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized benzopyran derivatives.
Scientific Research Applications
2-Oxo-2H-1-benzopyran-7-yl tetradecanoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a fluorescent probe in analytical chemistry.
Biology: Employed in the study of enzyme activities and as a fluorescent marker in biological assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Oxo-2H-1-benzopyran-7-yl tetradecanoate involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, such as carbonic anhydrase and monoamine oxidase, leading to its therapeutic effects. Additionally, it can modulate reactive oxygen species (ROS) levels, contributing to its antioxidant activity. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
2-Oxo-2H-1-benzopyran-7-yl tetradecanoate can be compared with other similar compounds, such as:
Coumarin: The parent compound of benzopyran derivatives, known for its anticoagulant and fragrance properties.
7-Hydroxycoumarin: A hydroxylated derivative with enhanced fluorescence properties, used in various biological and chemical applications.
4-Methylumbelliferone: A methylated coumarin derivative with applications in enzyme assays and as a fluorescent marker.
The uniqueness of this compound lies in its specific ester linkage with tetradecanoic acid, which imparts distinct chemical and biological properties compared to other coumarin derivatives.
Properties
CAS No. |
36323-83-8 |
|---|---|
Molecular Formula |
C23H32O4 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
(2-oxochromen-7-yl) tetradecanoate |
InChI |
InChI=1S/C23H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-22(24)26-20-16-14-19-15-17-23(25)27-21(19)18-20/h14-18H,2-13H2,1H3 |
InChI Key |
XEDYKFVMNLAXKG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC1=CC2=C(C=C1)C=CC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[4-(chloromethyl)phenyl]methanone](/img/structure/B14676602.png)
![Ethyl 4-{4-[(1e)-3,3-dibutyltriaz-1-en-1-yl]phenyl}butanoate](/img/structure/B14676613.png)
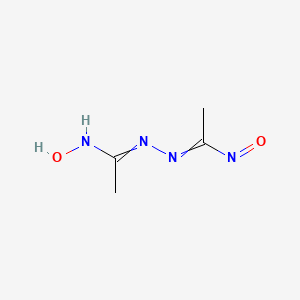
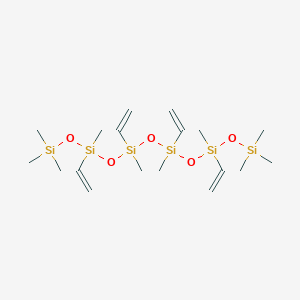
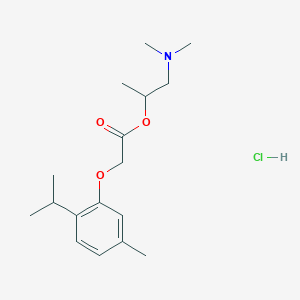
![2-Oxo-2H-pyrimido[1,2-b]pyridazine-4-carboxylic acid](/img/structure/B14676640.png)
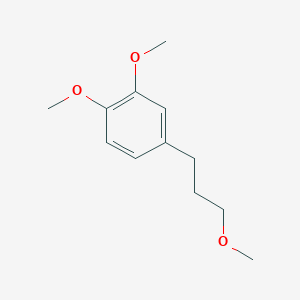
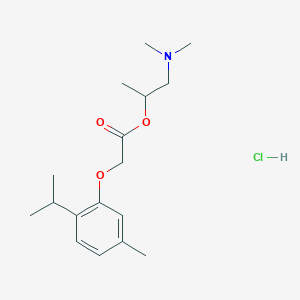
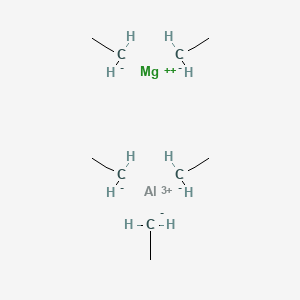
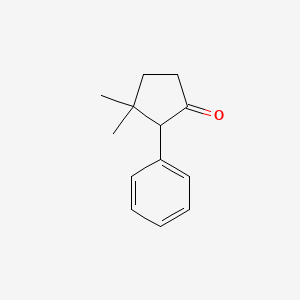
![N-[(4-Methoxybenzene-1-sulfonyl)carbamoyl]-3-methylbut-2-enamide](/img/structure/B14676667.png)
![1,2,3,4-Tetrachloro-7,7-dimethoxy-5-phenylbicyclo[2.2.1]hept-2-ene](/img/structure/B14676671.png)

